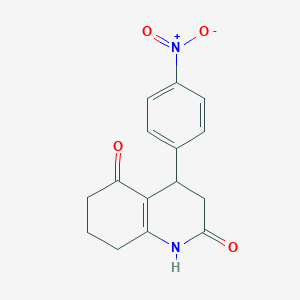
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as NQO1, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and not fully understood. This compound has been shown to have potent antioxidant activity, which may contribute to its therapeutic effects. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. This compound has been shown to have potent antioxidant activity, which may protect cells from oxidative damage. This compound has also been shown to have anticancer effects, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages and limitations for lab experiments. One advantage is that it has potent antioxidant activity, which may make it useful in a variety of assays. However, this compound is a complex compound that is difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Future Directions
There are several future directions for the study of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One direction is to further investigate the mechanism of action of this compound. This may help to identify new therapeutic applications for this compound. Another direction is to investigate the potential use of this compound as a biomarker for cancer and other diseases. Additionally, further research is needed to optimize the synthesis of this compound and to develop new methods for its use in lab experiments.
Conclusion
In conclusion, this compound is a complex compound that has been extensively studied for its potential therapeutic applications. This compound has potent antioxidant activity and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also many potential future directions for its study. Further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications for this compound.
Synthesis Methods
The synthesis of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex process that involves several steps. The starting material for this synthesis is 4-nitrobenzaldehyde, which is converted to 4-nitrophenylhydrazone. This compound is then reacted with 2,3-dimethyl-1,4-dihydroquinoline to form the final product, this compound. The synthesis of this compound is a challenging process that requires a high level of expertise and careful attention to detail.
Scientific Research Applications
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent antioxidant activity and has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions. This compound has also been studied for its potential use as a biomarker for cancer and other diseases.
properties
IUPAC Name |
4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZPZOPIXAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


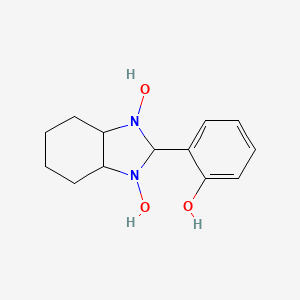
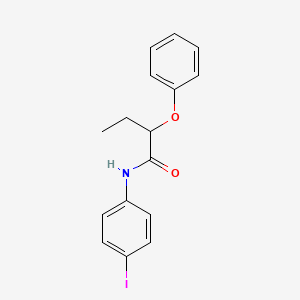
![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)
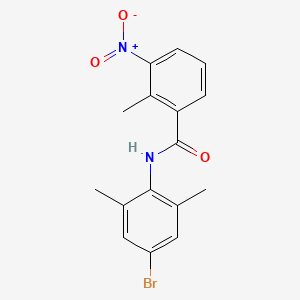
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
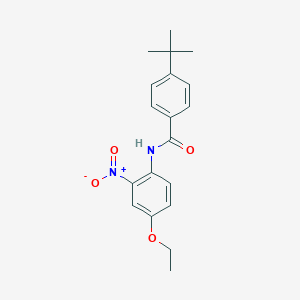
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)